molecular formula C8H13F3N2O2 B1477437 3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one CAS No. 2098113-51-8

3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

Cat. No.: B1477437
CAS No.: 2098113-51-8
M. Wt: 226.2 g/mol
InChI Key: KOSZHYCPWYBBHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of new heterocyclic amino acid derivatives containing azetidine rings was achieved through aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular structure of “3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one” was confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition with NH-heterocycles . The Suzuki–Miyaura cross-coupling was also used for the diversification of novel heterocyclic amino acid derivatives .

Scientific Research Applications

Synthesis and Derivatization

Researchers have explored the synthesis of β-lactams and azetidin-2-ones, which are structurally related to 3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one, as building blocks for developing a wide range of compounds. These include trifluoromethyl-containing aminopropanes, 1,3-oxazinan-2-ones, and aziridines, highlighting their versatility in constructing complex molecules (Hang Dao Thi et al., 2018). Moreover, the transformation of azetidin-2-ones into various chemotherapeutic agents indicates the potential of these structures in medicinal chemistry (Thomas F. Greene et al., 2016).

Antimicrobial and Antitubercular Activity

Azetidinone derivatives have been evaluated for their antimicrobial and antitubercular activities. Novel azetidinone analogues, including those with triazole incorporation, have shown promising anti-tubercular activity against Mycobacterium tuberculosis, demonstrating their potential in addressing infectious diseases (B. Thomas et al., 2014). This suggests that compounds like this compound could serve as scaffolds for developing new antimicrobial agents.

Drug Design and Synthesis

The compound and its analogs have been involved in the design and synthesis of molecules with reduced mutagenicity and improved safety profiles, which is crucial for the development of safer pharmacological agents (C. Palmer et al., 2012). This aspect of research underlines the importance of structural modifications in enhancing the medicinal value of chemical compounds.

Synthesis of Amino Acid Derivatives

The use of azetidin-2-ones in the synthesis of amino acid derivatives and their incorporation into cyclic polyamines indicates their utility in creating multifunctional molecules for various applications, including drug and gene delivery systems (K. E. Cassimjee et al., 2012). This approach showcases the adaptability of these compounds in synthesizing bioactive molecules with potential therapeutic benefits.

Properties

IUPAC Name

3-amino-1-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O2/c1-15-7(8(9,10)11)4-13(5-7)6(14)2-3-12/h2-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSZHYCPWYBBHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CN(C1)C(=O)CCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Reactant of Route 2
3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Reactant of Route 3
3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Reactant of Route 4
3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Reactant of Route 5
3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one
Reactant of Route 6
3-Amino-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)propan-1-one

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